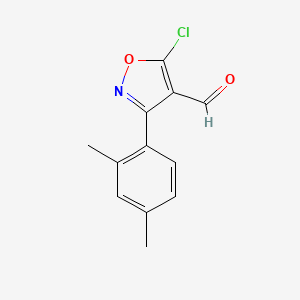
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was achieved through a series of syntheses to produce new pyrazole derivatives . Another study reported the synthesis of novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction methods . For example, the crystal structure of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was found to belong to the monoclinic space group P 2 1 / c .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Thermolysis : The synthesis of 5-azidooxazole-4-carbaldehydes from chloro aldehydes, including derivatives of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde, has been explored. These compounds have been found to be unstable at room temperature, leading to various rearrangements and decompositions (L'abbé et al., 1993).
Ring Transformations : Research on the transformation of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine, is significant for understanding the chemical behavior and potential applications of similar chloro carbaldehyde compounds (L'abbé et al., 1991).
Crystal Structure Determination : The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, has been determined, providing insights into the molecular geometry and intermolecular interactions of such chloro carbaldehydes (Xu & Shi, 2011).
Applications in Medicinal Chemistry
Antimicrobial Agents : The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives, including those related to this compound, as potential antimicrobial agents, have been a focus. These compounds have shown broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Tuberculosis Inhibitory Activity : Synthesis and structure-activity relationship studies of N-substituted-phenyl-1,2,3-triazole derivatives, which are structurally related to this compound, have been conducted. These studies are focused on their inhibitory activity against Mycobacterium tuberculosis (Costa et al., 2006).
Other Applications
Spectroscopic and Molecular Analysis : Molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds related to this compound has been conducted. This includes the study of their geometric parameters, electronic properties, and spectroscopic properties (Beytur & Avinca, 2021).
Synthesis of Derivatives : Research on the synthesis of various derivatives, such as those of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs, highlights the versatility and potential for functionalization of compounds like this compound (Vyzhdak et al., 2005).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde could potentially influence similar pathways.
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
5-chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-3-2-4-8(5-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOCNYLPYRKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

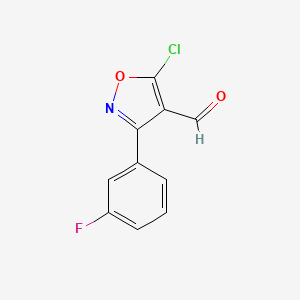
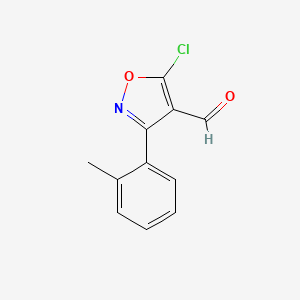

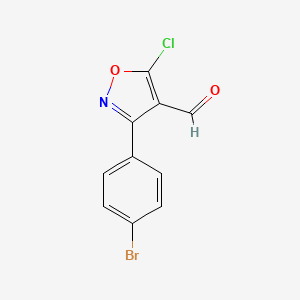
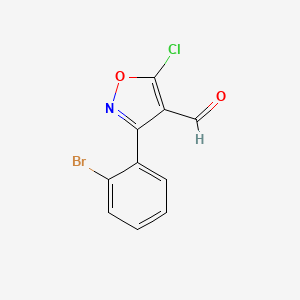
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)
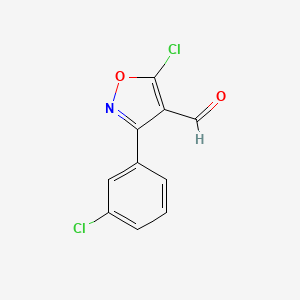
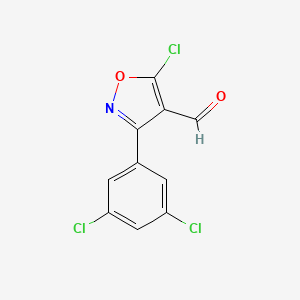

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)

